molecular formula C17H22N4O2 B11798518 Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Cat. No.: B11798518
M. Wt: 314.4 g/mol
InChI Key: RSVZFWUVLZLGDI-UHFFFAOYSA-N
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Description

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is a complex organic compound featuring a tert-butyl group, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the pyridine moiety. The tert-butyl group is then added to the structure, and finally, the esterification reaction is carried out to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)butanoate
  • Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)pentanoate

Uniqueness

Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 3-[(6-tert-butyl-2-pyridin-2-ylpyrimidin-4-yl)amino]propanoate

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)13-11-14(19-10-8-15(22)23-4)21-16(20-13)12-7-5-6-9-18-12/h5-7,9,11H,8,10H2,1-4H3,(H,19,20,21)

InChI Key

RSVZFWUVLZLGDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2=CC=CC=N2)NCCC(=O)OC

Origin of Product

United States

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